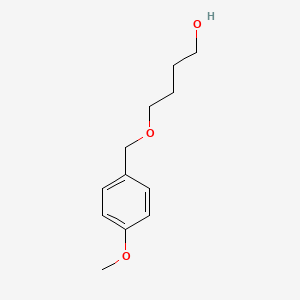

4-((4-Methoxybenzyl)oxy)butan-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7,13H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBRTONGVUXECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460886 | |

| Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119649-45-5 | |

| Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((4-Methoxybenzyl)oxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Methoxybenzyl)oxy)butan-1-ol, a diether and alcohol, holds interest within the scientific community for its potential applications in organic synthesis and as a building block for more complex molecules. Its structure, featuring a p-methoxybenzyl ether group, suggests its utility as a protected intermediate in multi-step syntheses, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 119649-45-5 | [1][2] |

| Molecular Formula | C12H18O3 | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Predicted Boiling Point | 323.8 ± 27.0 °C at 760 mmHg | |

| Predicted Density | 1.053 ± 0.06 g/cm³ | |

| Predicted pKa | 15.07 ± 0.10 | |

| Predicted XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 7 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide of 1,4-butanediol (B3395766) reacts with 4-methoxybenzyl chloride.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

1,4-butanediol

-

Sodium hydride (NaH)

-

4-Methoxybenzyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-butanediol (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. The reaction mixture will evolve hydrogen gas. Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour to ensure complete formation of the mono-alkoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C. Add 4-methoxybenzyl chloride (1.0 equivalent) dropwise to the solution.

-

Allow the reaction mixture to slowly warm to room temperature and then stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.

Logical Workflow for Williamson Ether Synthesis:

Caption: Williamson ether synthesis of this compound.

Spectroscopic Characterization

Potential Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the biological activity or the involvement of this compound in any specific signaling pathways.

However, research on a structurally related compound, 4-methoxybenzyl alcohol, has shown that it can protect brain microvascular endothelial cells from injury induced by oxygen-glucose deprivation/reperfusion. This protective effect was found to be mediated through the activation of the PI3K/AKT signaling pathway.[5] The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.

Hypothesized Signaling Pathway Involvement:

Given the structural similarity to 4-methoxybenzyl alcohol, it is plausible that this compound could also interact with cellular signaling pathways. The presence of the p-methoxyphenyl group might allow it to modulate pathways sensitive to such aromatic moieties.

Caption: The PI3K/AKT signaling pathway with a hypothetical modulation point for this compound.

Conclusion and Future Directions

This compound is a compound with well-defined chemical properties and a straightforward synthetic route via the Williamson ether synthesis. While its direct biological activity remains to be elucidated, the known effects of structurally similar molecules suggest that it could be a valuable tool in medicinal chemistry and drug development. Future research should focus on the experimental determination of its physical properties, optimization of its synthesis, and, most importantly, screening for biological activity to uncover its potential therapeutic applications and its interactions with cellular signaling pathways. Such studies will be crucial in unlocking the full potential of this versatile molecule.

References

- 1. lookchem.com [lookchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-(4-Methoxyphenyl)butan-1-ol | C11H16O2 | CID 97660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-((4-Methoxybenzyl)oxy)butan-1-ol for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Methoxybenzyl)oxy)butan-1-ol is a valuable synthetic intermediate in organic chemistry, primarily utilized in the selective protection of one of the hydroxyl groups of 1,4-butanediol (B3395766). The introduction of the p-methoxybenzyl (PMB) ether protecting group allows for differential functionalization of the two hydroxyl groups, making this compound a versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and typical reaction pathways, including deprotection. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages established principles and analogous examples to provide researchers with a practical framework for its use.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some data is available from chemical databases, experimental spectroscopic data is not readily found in the literature.

| Property | Value | Source |

| CAS Number | 119649-45-5 | [1] |

| Molecular Formula | C₁₂H₁₈O₃ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Exact Mass | 210.1256 g/mol | [1] |

| Complexity | 142 | [1] |

Synthesis and Reaction Pathways

The primary role of this compound is as a mono-protected derivative of 1,4-butanediol. The p-methoxybenzyl (PMB) group is a popular protecting group for alcohols due to its stability under a range of conditions and its selective removal.

Synthesis Pathway: Selective Mono-protection of 1,4-Butanediol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, where one equivalent of the sodium salt of 1,4-butanediol is reacted with p-methoxybenzyl chloride (PMB-Cl). Careful control of stoichiometry is crucial to favor the mono-protected product over the di-protected byproduct.

References

physical and chemical properties of 4-((4-Methoxybenzyl)oxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-((4-Methoxybenzyl)oxy)butan-1-ol. It includes a compilation of its known attributes, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a workflow diagram for its preparation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in utilizing this versatile bifunctional molecule.

Core Physical and Chemical Properties

This compound, with the CAS number 119649-45-5, is a chemical compound that features both an ether and a primary alcohol functional group.[1] The presence of the 4-methoxybenzyl ether provides a stable protecting group that is common in multi-step organic synthesis, while the terminal hydroxyl group offers a reactive site for further chemical modifications.[1]

A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some properties are predicted based on computational models, they provide valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₃ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| CAS Number | 119649-45-5 | [1] |

| Predicted Boiling Point | 323.8 ± 27.0 °C (at 760 mmHg) | [2] |

| Predicted Density | 1.053 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 15.07 ± 0.10 | [2] |

| Predicted XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 7 | [2] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[3] In this specific synthesis, the mono-alkoxide of 1,4-butanediol (B3395766) acts as the nucleophile, attacking the electrophilic carbon of 4-methoxybenzyl chloride.[4] A critical aspect of this synthesis is achieving selective mono-alkylation of the symmetrical diol to prevent the formation of the diether byproduct.[4] This is typically controlled by using an excess of the diol relative to the alkylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.[4][5]

Materials:

-

1,4-Butanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

4-Methoxybenzyl chloride

-

Distilled water

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Alkoxide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 1,4-butanediol (a slight excess, e.g., 1.2 eq) in anhydrous THF to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium butoxide.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of 4-methoxybenzyl chloride (1.0 eq) in anhydrous THF to the alkoxide solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of distilled water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford the pure this compound.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expected signals would include those for the aromatic protons of the methoxybenzyl group (around 6.8-7.3 ppm), the benzylic methylene (B1212753) protons (~4.5 ppm), the methoxy (B1213986) group protons (~3.8 ppm), and the protons of the butanol chain, including a triplet for the terminal hydroxymethyl group.

-

¹³C NMR: Aromatic carbons would appear in the 114-160 ppm region. The benzylic carbon would be around 73 ppm, the methoxy carbon around 55 ppm, and the carbons of the butanol chain in the aliphatic region.

-

FT-IR: Key vibrational bands would include a broad O-H stretch for the alcohol (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic, 2850-3100 cm⁻¹), aromatic C=C stretches (around 1500-1600 cm⁻¹), and a prominent C-O stretch for the ether linkage (around 1000-1200 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the butanol side chain and the formation of the stable 4-methoxybenzyl cation.

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Williamson ether synthesis.

Caption: Synthetic workflow for this compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with applications in various fields of chemical research. This guide has provided a summary of its key physical and chemical properties, a detailed protocol for its synthesis, and a visual representation of the synthetic workflow. The information presented herein is intended to facilitate the safe and effective use of this compound in the laboratory.

References

Mass Spectrometry Analysis of 4-((4-Methoxybenzyl)oxy)butan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-((4-Methoxybenzyl)oxy)butan-1-ol. While direct experimental mass spectral data for this specific compound is not widely available in public databases, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry for ethers and primary alcohols. It also includes detailed, generalized experimental protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), methods commonly employed for the characterization of such molecules.

Predicted Mass Spectrum Data

The mass spectral analysis of this compound, with a molecular weight of 210.27 g/mol , is anticipated to yield characteristic fragments resulting from the cleavage of its ether linkage and the butanol side chain. The primary fragmentation pathways are expected to be alpha-cleavage at the ether oxygen and cleavage of the butanol moiety.

Below is a table summarizing the predicted major ions and their corresponding mass-to-charge ratios (m/z).

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| Molecular Ion [M]•+ | [C12H18O3]•+ | 210 | Electron ionization of the parent molecule. |

| Tropylium (B1234903) Ion | [C8H9O]+ | 121 | Cleavage of the C-O bond of the benzyl (B1604629) ether, forming a stable, resonance-stabilized tropylium ion. This is often a base peak for benzyl ethers. |

| Butoxy Radical Cation | [C4H9O]•+ | 73 | Cleavage of the benzyl C-O bond with charge retention on the butoxy fragment. |

| Loss of Water [M-H2O]•+ | [C12H16O2]•+ | 192 | Dehydration of the primary alcohol, a common fragmentation for alcohols.[1][2] |

| Fragment from Butanol Chain | [C4H7O]+ | 71 | Alpha-cleavage of the butanol side chain. |

| Fragment from Butanol Chain | [C3H5O]+ | 57 | Further fragmentation of the butanol side chain. |

Experimental Protocols

The following are generalized protocols for the analysis of this compound using GC-MS and LC-MS. These protocols are based on standard methods for the analysis of similar organic molecules and may require optimization for specific instrumentation and research questions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[3]

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

-

If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility and thermal stability, although this will alter the observed molecular weight and fragmentation.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.[4]

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[4]

-

Inlet: Splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.[4]

-

Final hold: 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977 Mass Selective Detector or equivalent.[4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Mass Range: m/z 40-550.[4]

-

Ion Source Temperature: 230°C.[4]

-

Quadrupole Temperature: 150°C.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds and can provide complementary information to GC-MS.[6]

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., methanol:water, 50:50 v/v).

-

Perform serial dilutions to achieve a final concentration in the range of 0.1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

-

Liquid Chromatograph: Ultimate 3000 UHPLC system or equivalent.[6]

-

Column: A suitable reversed-phase column such as a C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start with 30% B, hold for 1 minute.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) or similar high-resolution mass spectrometer.[6]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Flow: 8 L/min.

-

Drying Gas Temperature: 325°C.

-

Mass Range: m/z 50-600.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of this compound.

Caption: Predicted fragmentation of this compound.

Caption: General workflow for MS analysis of the target compound.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 4-((4-Methoxybenzyl)oxy)butan-1-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-((4-Methoxybenzyl)oxy)butan-1-ol. The document details the characteristic vibrational frequencies associated with its primary alcohol, ether, and substituted aromatic functional groups. Included are detailed experimental protocols for the synthesis, purification, and FT-IR analysis of the compound, alongside a quantitative summary of its expected spectral peaks. Logical workflows for synthesis and analysis are presented using diagrams to facilitate understanding.

Introduction

This compound is a bifunctional organic molecule featuring a primary alcohol and a benzyl (B1604629) ether.[1][2] Its structure contains a hydrophilic alcohol terminus and a more lipophilic aromatic ether portion, making it a valuable building block in medicinal chemistry and materials science. Infrared spectroscopy is a fundamental analytical technique for the structural elucidation and purity assessment of such compounds. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a molecule's functional groups. This guide interprets the expected FT-IR spectrum of this compound by correlating specific absorption bands with their corresponding molecular vibrations.

Molecular Structure and Key Functional Groups

The FT-IR spectrum of this compound is dictated by the vibrational modes of its constituent parts:

-

Primary Alcohol (O-H and C-O) : The terminal hydroxyl group is a dominant feature in the spectrum.

-

Alkyl Ether (C-O-C) : The ether linkage between the benzyl and butyl moieties has a characteristic stretching frequency.

-

Aromatic Ring (p-substituted) : The benzene (B151609) ring exhibits several characteristic stretching and bending vibrations.

-

Aliphatic Chain (C-H) : The butyl and benzyl methylene (B1212753) groups contribute to C-H stretching and bending modes.

Predicted FT-IR Spectral Data

The following table summarizes the anticipated absorption bands for this compound, based on characteristic frequencies for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3200 | O-H Stretch (Hydrogen-bonded) | Primary Alcohol | Strong, Broad |

| 3010 - 3100 | C-H Stretch | Aromatic (Aryl) | Medium |

| 2850 - 3000 | C-H Stretch | Aliphatic (Alkyl) | Strong |

| ~2835 | C-H Stretch | Methoxy (-OCH₃) | Medium, Sharp |

| 1610, 1585, 1510 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1450 - 1470 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| ~1300 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |

| 1140 - 1070 | C-O-C Asymmetric Stretch | Alkyl Ether | Strong |

| 1075 - 1000 | C-O Stretch | Primary Alcohol | Strong |

| 850 - 800 | C-H Out-of-Plane Bend | p-disubstituted Aromatic | Strong |

| ~650 | O-H Wag (Out-of-Plane Bend) | Primary Alcohol | Medium, Broad |

Spectral Interpretation:

-

O-H Region: A prominent, broad absorption band between 3500-3200 cm⁻¹ is the most unambiguous indicator of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[3][4][5][6][7]

-

C-H Region: The region from 3100 to 2850 cm⁻¹ will contain multiple peaks. Aromatic C-H stretches appear just above 3000 cm⁻¹, while the stronger aliphatic C-H stretches from the butyl chain and benzyl methylene group will be located just below 3000 cm⁻¹.[4][6]

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information. The most intense peaks are expected to be the C-O stretching vibrations.[8] The spectrum will feature a strong C-O stretch from the primary alcohol (around 1050 cm⁻¹) and at least one very strong asymmetric C-O-C stretch from the ether linkage between 1300 and 1070 cm⁻¹.[3][8] The presence of a p-substituted benzene ring is confirmed by C=C stretching peaks around 1610 and 1510 cm⁻¹ and a strong out-of-plane C-H bending peak in the 850-800 cm⁻¹ range.

Experimental Protocols

This protocol describes a general method for synthesizing this compound.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butane-1,4-diol (1.5 equivalents) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

-

Electrophile Addition: Slowly add a solution of 4-methoxybenzyl chloride (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Column Packing: Pack a glass column with silica (B1680970) gel using a hexane (B92381)/ethyl acetate slurry.

-

Sample Loading: Dissolve the crude product from the synthesis step in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have undergone necessary background scans and performance checks as per the manufacturer's instructions.

-

Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol (B130326) or acetone) using a lint-free wipe and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the purified liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.[9]

-

Data Processing: Process the resulting spectrum (e.g., baseline correction, smoothing) as needed using the instrument's software.

-

Cleanup: Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of the title compound.

Caption: Logical workflow for the synthesis and purification of this compound.

Caption: Standard workflow for FT-IR spectroscopic analysis using an ATR accessory.

References

- 1. 4-[(4-Methoxyphenyl)methoxy]butan-1-ol|For Research Use [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. jasco-global.com [jasco-global.com]

Synthesis of 4-((4-Methoxybenzyl)oxy)butan-1-ol from Butane-1,4-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-((4-Methoxybenzyl)oxy)butan-1-ol, a valuable intermediate in organic synthesis, starting from the readily available bulk chemical, butane-1,4-diol. The core of this process lies in the selective mono-protection of one of the hydroxyl groups of the diol with a p-methoxybenzyl (PMB) ether. This transformation is typically achieved through a Williamson ether synthesis, a robust and widely employed method for the formation of ethers.

Reaction Principle and Stoichiometry

The synthesis involves the deprotonation of one of the alcohol functionalities of butane-1,4-diol using a strong base, typically sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with p-methoxybenzyl chloride (PMB-Cl) to yield the desired mono-protected product. The stoichiometry of the key reagents is crucial for achieving high selectivity for the mono-etherification product over the di-etherified by-product.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Butane-1,4-diol | C₄H₁₀O₂ | 90.12 | 1.0 eq |

| Sodium Hydride (60% in mineral oil) | NaH | 40.00 | 1.0-1.2 eq |

| p-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | 1.0-1.1 eq |

| Product | |||

| This compound | C₁₂H₁₈O₃ | 210.27 | - |

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Butane-1,4-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

p-Methoxybenzyl chloride (PMB-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Formation of the Alkoxide: The flask is cooled to 0 °C in an ice bath. A solution of butane-1,4-diol (1.0 equivalent) in a mixture of anhydrous THF and DMF is added dropwise to the NaH suspension over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then stirred at this temperature for an additional 30 minutes to ensure complete formation of the mono-alkoxide.

-

Addition of the Electrophile: A solution of p-methoxybenzyl chloride (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil.

Yield:

Typical yields for this reaction range from 60% to 80%, depending on the precise reaction conditions and purification efficiency.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | Chemical Shift (δ) / Value |

| ¹H NMR (400 MHz, CDCl₃) | 7.27 (d, J = 8.6 Hz, 2H), 6.88 (d, J = 8.6 Hz, 2H), 4.47 (s, 2H), 3.81 (s, 3H), 3.68 (t, J = 6.2 Hz, 2H), 3.51 (t, J = 6.4 Hz, 2H), 1.73-1.60 (m, 4H) |

| ¹³C NMR (101 MHz, CDCl₃) | 159.2, 130.5, 129.4, 113.8, 72.9, 70.2, 62.8, 55.3, 29.8, 26.5 |

| Molecular Weight | 210.27 g/mol |

| Appearance | Colorless oil |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Reaction Mechanism

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

Caption: SN2 mechanism for the mono-PMB protection of butane-1,4-diol.

The Architects of Complexity: A Technical Guide to Key Intermediates in the Synthesis of Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the construction of complex molecules is a monumental challenge. The path from simple starting materials to a multifaceted target is often long and arduous, demanding strategic planning and precise execution. Central to this endeavor is the concept of the key intermediate : a stable, isolable compound along a synthetic route that represents a significant milestone in the construction of the final molecule. These intermediates are the lynchpins of a synthesis, embodying a substantial portion of the target's structural complexity and serving as versatile platforms for further elaboration.

This technical guide provides an in-depth exploration of pivotal intermediates in the synthesis of several landmark complex molecules. We will dissect the strategic importance of these compounds, present detailed experimental protocols for their formation, and offer a quantitative comparison of different synthetic approaches.

The Power of Pre-organization: Convergent vs. Linear Synthesis

The overall strategy of a total synthesis dictates the nature and role of its key intermediates. Two primary strategies are employed:

-

Linear Synthesis: In this traditional approach, the molecule is assembled step-by-step in a sequential fashion. While conceptually straightforward, the overall yield can be significantly diminished with each successive step.

-

Convergent Synthesis: This strategy involves the independent synthesis of several complex fragments (key intermediates), which are then coupled together in the later stages. This approach is generally more efficient as it allows for the parallel construction of different parts of the molecule, and a low-yield step late in the synthesis does not compromise the entire sequence.

The choice between these strategies profoundly influences the selection and design of key intermediates.

Case Study: The Total Synthesis of Taxol (Paclitaxel)

The anti-cancer drug Taxol is a formidable synthetic target, boasting a complex tetracyclic core and numerous stereocenters.[1][2] Its total synthesis has been a benchmark in the field, with several research groups developing distinct and innovative routes. Here, we compare the key intermediates and strategies of two pioneering syntheses: the Holton linear synthesis and the Nicolaou convergent synthesis.

Holton's Linear Approach: Building from a Natural Scaffold

Robert Holton's group at Florida State University reported the first total synthesis of Taxol in 1994, employing a linear strategy starting from the naturally occurring terpene, patchoulene oxide.[3] This starting material already contains a significant portion of the carbon framework of Taxol, streamlining the initial steps.

A crucial intermediate in Holton's synthesis is the α-hydroxylactone 16 . This intermediate embodies the fully formed A and B rings of the Taxol core and possesses key functional groups for the subsequent construction of the C and D rings.

Experimental Protocol: Synthesis of α-Hydroxylactone 16 (Holton)

The formation of α-hydroxylactone 16 is achieved via a Chan rearrangement of carbonate 15.[3]

-

Step 1: Formation of Ketone 15: The synthesis begins with the Swern oxidation of alcohol 14 to yield ketone 15.

-

Step 2: Chan Rearrangement: Ketone 15 is then treated with lithium tetramethylpiperidide (LTMP) in tetrahydrofuran (B95107) (THF) at low temperature (-23 to -10 °C) for 30 minutes to induce the Chan rearrangement, affording α-hydroxylactone 16 in a remarkable 90% yield.[3]

Nicolaou's Convergent Strategy: Assembling the Core from Fragments

In the same year, K.C. Nicolaou and his team at The Scripps Research Institute reported a convergent total synthesis of Taxol.[1] Their approach involved the independent synthesis of the A and C rings, which were then coupled to form the eight-membered B ring.

A pivotal intermediate in this synthesis is the dialdehyde (B1249045) 4.8 , which serves as the immediate precursor to the ABC-tricyclic core of Taxol.

Experimental Protocol: Synthesis of Dialdehyde 4.8 (Nicolaou)

The synthesis of dialdehyde 4.8 involves several steps to assemble and functionalize the coupled A and C ring fragments.[4]

-

Step 1: Formation of Diol 4.7: The precursor to the dialdehyde is diol 4.7, which is obtained after the removal of silyl (B83357) ether protecting groups.

-

Step 2: Oxidation to Dialdehyde 4.8: The diol 4.7 is then oxidized to the dialdehyde 4.8 using N-methylmorpholine N-oxide (NMO) in the presence of a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP).[4]

Quantitative Comparison of Taxol Syntheses

The following table summarizes key quantitative data for several notable total syntheses of Taxol, highlighting the differences in their approaches and efficiencies.

| Synthesis | Precursor | Strategy | Longest Linear Sequence (Steps) | Overall Yield |

| Holton (1994) | Patchoulol | Linear | 46 | Low |

| Nicolaou (1994) | Mucic Acid | Convergent | 40 (in 3 parts) | ~0.0078% |

| Danishefsky (1996) | Wieland-Miescher Ketone | Convergent | 52 | Not specified |

| Wender (1997) | Pinene | Linear | 38 | Not specified |

Note: Overall yields for complex total syntheses are often low and can be difficult to compare directly due to variations in reporting and optimization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the Holton and Nicolaou syntheses of Taxol, emphasizing the position of their key intermediates.

Case Study: The Synthesis of Oseltamivir (B103847) (Tamiflu)

Oseltamivir, the active ingredient in the antiviral medication Tamiflu®, is a crucial tool in combating influenza. Its synthesis has been the subject of intense research, particularly with the goal of developing routes that are not reliant on the natural product shikimic acid, which can be subject to supply shortages.

The Shikimic Acid Route: A Chiral Pool Approach

The commercial production of Oseltamivir has historically started from (-)-shikimic acid, a readily available chiral molecule from Chinese star anise.[5] This "chiral pool" approach provides a stereochemically defined starting material, simplifying the synthesis.

Experimental Protocol: Synthesis of Oseltamivir from (-)-Shikimic Acid (Karpf/Trussardi)

This route involves the conversion of shikimic acid into a key epoxide intermediate.[5]

-

Step 1: Esterification, Ketalization, and Mesylation: (-)-Shikimic acid is first esterified with ethanol (B145695) and thionyl chloride, followed by ketalization with p-toluenesulfonic acid and 3-pentanone, and finally mesylation with triethylamine (B128534) and methanesulfonyl chloride to yield the 3,4-pentylidene acetal (B89532) mesylate.

-

Step 2: Reductive Ketal Opening: The ketal is then opened reductively to produce a mixture of isomeric mesylates.

-

Step 3: Epoxide Formation: Treatment of the mesylate mixture with potassium bicarbonate under basic conditions leads to the formation of the key epoxide intermediate.[5] This epoxide is then carried forward through several steps, including an azide (B81097) opening of the epoxide, to eventually yield oseltamivir.

Corey's Shikimic Acid-Free Synthesis: A de Novo Approach

E.J. Corey's group developed a landmark synthesis of oseltamivir that completely bypasses the need for shikimic acid, starting from simple, inexpensive materials: butadiene and acrylic acid.[6] This de novo approach offers a more secure and potentially scalable route to the drug.

A key transformation in Corey's synthesis is an asymmetric Diels-Alder reaction to construct the cyclohexene (B86901) core with the correct stereochemistry.

Experimental Protocol: Key Steps in Corey's Oseltamivir Synthesis

-

Step 1: Asymmetric Diels-Alder Reaction: Butadiene reacts with the 2,2,2-trifluoroethyl ester of acrylic acid in an asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidine (CBS catalyst) to afford the cyclohexene ester 3.[5]

-

Step 2: Iodolactamization: The ester is converted to an amide, which then undergoes an iodolactamization with iodine and trimethylsilyl (B98337) triflate to form the bicyclic lactam 5.[5] This key intermediate contains the core carbocyclic ring and two of the three stereocenters of oseltamivir.

Quantitative Comparison of Oseltamivir Syntheses

The following table provides a comparison of several synthetic routes to oseltamivir.

| Synthesis | Starting Material(s) | Key Intermediate/Reaction | Longest Linear Sequence (Steps) | Overall Yield |

| Roche (Karpf/Trussardi) | (-)-Shikimic Acid | Epoxide intermediate | ~8 | 17-22% |

| Corey (2006) | Butadiene and Acrylic Acid | Asymmetric Diels-Alder adduct, Iodolactam 5 | 12 | ~30% |

| Trost (2008) | Commercial Lactone | Pd-catalyzed asymmetric allylic alkylation, Aziridination | 9 | ~30% |

| Hayashi (2009) | Diethyl azodicarboxylate, etc. | Organocatalytic Michael reaction | 8 | 57% |

Visualizing the Synthetic Workflows

The Hajos-Parrish Ketone: A Versatile Chiral Building Block

The Hajos-Parrish ketone is a classic and highly valuable chiral building block in organic synthesis, particularly for the construction of steroids and other terpenoids. It is a bicyclic enone that can be prepared in high enantiomeric excess through an organocatalytic intramolecular aldol (B89426) reaction.

Experimental Protocol: Synthesis of the Hajos-Parrish Ketone

The original procedure developed by Hajos and Parrish involves the cyclization of the achiral triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.[7]

-

Reactants: 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione and a catalytic amount of (S)-(-)-proline (typically 3 mol%).

-

Solvent: Dimethylformamide (DMF).

-

Procedure: The triketone is dissolved in DMF, and (S)-(-)-proline is added. The reaction mixture is stirred at room temperature. The reaction proceeds via an enamine intermediate, which then undergoes an intramolecular aldol addition and subsequent dehydration to afford the Hajos-Parrish ketone. The product can be isolated by extraction and purified by chromatography or crystallization. The reaction typically yields the product in high enantiomeric excess (e.g., 93% ee).[8]

The Diels-Alder Reaction: A Powerful Tool for Ring Construction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the rapid construction of six-membered rings with excellent control over stereochemistry. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is widely employed in the synthesis of complex natural products to forge key carbocyclic and heterocyclic frameworks.

The intramolecular version of the Diels-Alder reaction is particularly powerful for the synthesis of complex polycyclic systems, where a single molecule contains both the diene and dienophile moieties.

Example Application: Intramolecular Diels-Alder in the Synthesis of Spiculoic Acid A

In the synthesis of the marine natural product spiculoic acid A, an intramolecular Diels-Alder reaction is a key step.[9]

-

Precursor: A nonatriene precursor containing both the diene and the dienophile is synthesized.

-

Reaction Conditions: The cyclization can often be achieved under mild conditions, sometimes even at room temperature, due to the entropic advantage of the intramolecular process. The stereochemical outcome is highly predictable based on the geometry of the transition state.[9]

The strategic placement of diene and dienophile functionalities within a molecule allows for the elegant and efficient construction of complex ring systems that would be challenging to assemble through other means.

Conclusion

Key intermediates are the unsung heroes of complex molecule synthesis. They represent the culmination of strategic planning and the successful execution of challenging chemical transformations. By understanding the principles of their design and the experimental intricacies of their formation, researchers and drug development professionals can more effectively navigate the complex landscape of total synthesis. The examples of Taxol, Oseltamivir, and the Hajos-Parrish ketone demonstrate the power of well-chosen intermediates to unlock efficient and elegant synthetic routes to molecules of profound scientific and medicinal importance. As the field of organic synthesis continues to evolve, the development of novel strategies for the construction of key intermediates will remain a central and driving force.

References

- 1. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]

molecular weight and formula of 4-((4-Methoxybenzyl)oxy)butan-1-ol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a generalized synthesis protocol for 4-((4-Methoxybenzyl)oxy)butan-1-ol. This document is intended for an audience with a strong background in organic chemistry and drug development.

Core Compound Data

The fundamental chemical properties of this compound are summarized below. This data is essential for any experimental work involving this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| CAS Number | 119649-45-5 |

Biological Activity and Applications

As of the latest literature review, there is no publicly available data on the specific biological activity, signaling pathway involvement, or established applications in drug development for this compound. Its structure, featuring a terminal hydroxyl group and a 4-methoxybenzyl (PMB) ether, suggests its primary utility as a chemical intermediate or a building block in the synthesis of more complex molecules. The hydroxyl group allows for further derivatization, while the PMB group is a well-known protecting group for alcohols in multi-step organic synthesis.

Experimental Protocols

Generalized Synthesis via Williamson Ether Synthesis

Objective: To synthesize this compound from 1,4-butanediol (B3395766) and 4-methoxybenzyl chloride.

Materials:

-

1,4-butanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-Methoxybenzyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a stoichiometric excess of 1,4-butanediol and anhydrous THF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.0 equivalent relative to 4-methoxybenzyl chloride) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure the formation of the mono-alkoxide.

-

Ether Formation: A solution of 4-methoxybenzyl chloride in anhydrous THF is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure this compound.

Visualized Workflows and Concepts

The following diagrams illustrate the generalized synthesis workflow and the strategic role of the 4-methoxybenzyl (PMB) protecting group in organic synthesis.

Caption: Generalized workflow for the synthesis and purification of this compound.

Caption: The strategic use of the 4-methoxybenzyl (PMB) group in multi-step organic synthesis.

Methodological & Application

Application Notes and Protocols: 4-((4-Methoxybenzyl)oxy)butan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Methoxybenzyl)oxy)butan-1-ol is a valuable bifunctional building block in organic synthesis. Its structure incorporates a primary alcohol and a para-methoxybenzyl (PMB) protected primary alcohol. The PMB ether serves as a robust protecting group for the hydroxyl functionality, which can be selectively removed under oxidative or acidic conditions. This allows for the sequential manipulation of the two hydroxyl groups in the original butane-1,4-diol scaffold, making it a versatile precursor for the synthesis of a variety of complex molecules, including natural products and pharmaceutically active compounds.

The free primary alcohol can undergo a range of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion into a leaving group for nucleophilic substitution. This orthogonal reactivity makes this compound a strategic component in multistep synthetic campaigns.

Key Applications

The primary utility of this compound lies in its role as a C4 building block where one of the hydroxyl groups is masked. This allows for the selective functionalization of the free hydroxyl group. Subsequent deprotection of the PMB ether reveals the second hydroxyl group for further synthetic transformations.

A significant application of a derivative of this compound is in the total synthesis of natural products. For instance, (R)-3-((4-methoxybenzyl)oxy)butanal, which can be conceptually derived from the title compound, serves as a key intermediate in the synthesis of tarchonanthuslactone, a natural product that has been shown to lower plasma glucose levels in diabetic rats.[1]

Data Presentation: Representative Transformations

The following table summarizes key transformations involving this compound and its derivatives, with data extrapolated from analogous reactions in the literature.

| Transformation | Reagents and Conditions | Product | Yield (%) | Reference Type |

| PMB Protection | 4-Methoxybenzyl chloride, NaH, THF, 0 °C to rt | 1,4-bis((4-Methoxybenzyl)oxy)butane | >90 | General Protocol |

| Oxidation to Aldehyde | Dess-Martin periodinane, CH₂Cl₂, rt | 4-((4-Methoxybenzyl)oxy)butanal | ~95 | General Protocol |

| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0 °C to rt | 4-((4-Methoxybenzyl)oxy)butyl methanesulfonate | >90 | General Protocol |

| Conversion to Bromide | CBr₄, PPh₃, CH₂Cl₂, 0 °C to rt | 1-Bromo-4-((4-methoxybenzyl)oxy)butane | ~85 | Analogous Reaction[2] |

| Deprotection of PMB Ether | DDQ, CH₂Cl₂/H₂O, rt | Butane-1,4-diol | >90 | General Protocol[3] |

Experimental Protocols

Protocol 1: Synthesis of (R)-3-((4-methoxybenzyl)oxy)butanal - A Key Intermediate for Tarchonanthuslactone

This protocol is based on the synthetic route towards tarchonanthuslactone, where a chiral starting material is used to install the desired stereochemistry.[1][4]

Step 1: PMB protection of (R)-methyl 3-hydroxybutanoate

-

To a stirred solution of (R)-methyl 3-hydroxybutanoate (1.0 equiv) in dry dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add 4-methoxybenzyl trichloroacetimidate (B1259523) (1.5 equiv).

-

Add a catalytic amount of trifluoromethanesulfonic acid (0.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate.

Step 2: Reduction to the corresponding alcohol

-

To a stirred solution of (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate (1.0 equiv) in dry tetrahydrofuran (B95107) (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 equiv) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate (B1210297).

-

Concentrate the filtrate under reduced pressure to yield (R)-3-((4-methoxybenzyl)oxy)butan-1-ol as a crude product, which can be used in the next step without further purification.

Step 3: Oxidation to the aldehyde

-

To a stirred solution of (R)-3-((4-methoxybenzyl)oxy)butan-1-ol (1.0 equiv) in dry dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.2 equiv).

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275).

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-3-((4-methoxybenzyl)oxy)butanal.

Protocol 2: Oxidation of this compound to 4-((4-Methoxybenzyl)oxy)butanal

-

To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.2 equiv) in one portion.

-

Stir the reaction mixture vigorously for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate and sodium thiosulfate (1:1).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-((4-methoxybenzyl)oxy)butanal.

Protocol 3: Conversion of this compound to 1-Bromo-4-((4-methoxybenzyl)oxy)butane

This protocol is adapted from a standard procedure for the bromination of alcohols.[2]

-

To a stirred solution of triphenylphosphine (B44618) (PPh₃) (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add carbon tetrabromide (CBr₄) (1.5 equiv) portion-wise.

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add a solution of this compound (1.0 equiv) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-bromo-4-((4-methoxybenzyl)oxy)butane.

Visualizations

Caption: Synthetic workflow for a key intermediate of tarchonanthuslactone.

Caption: Key transformations of this compound.

References

Application Notes and Protocols: 4-((4-Methoxybenzyl)oxy)butan-1-ol as a Versatile C4 Building Block in the Total Synthesis of Piperidine-Containing Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Methoxybenzyl)oxy)butan-1-ol is a valuable C4 bifunctional building block in modern organic synthesis. Its structure features a primary alcohol and a p-methoxybenzyl (PMB) protected primary alcohol. This differential protection allows for selective manipulation of the two hydroxyl groups, making it an ideal precursor for the construction of complex molecular architectures, particularly substituted piperidines, which are prevalent scaffolds in a wide range of pharmaceuticals and natural products. The PMB ether provides robust protection under various reaction conditions and can be readily cleaved under oxidative or acidic conditions, offering strategic flexibility in a synthetic route. This document outlines the application of this compound in the total synthesis of the potent and selective neurokinin 1 (NK1) receptor antagonist, (+)-L-733,060, a compound of significant interest in drug development.

Application in the Total Synthesis of (+)-L-733,060

The total synthesis of (+)-L-733,060, a potent tachykinin NK1 receptor antagonist, provides an excellent example of the utility of this compound as a key building block. The synthesis leverages the C4 backbone of this reagent to construct the substituted piperidine (B6355638) core of the target molecule.

A representative synthetic approach involves the initial oxidation of this compound to the corresponding aldehyde, 4-((4-methoxybenzyl)oxy)butanal. This aldehyde serves as a crucial electrophile in a subsequent carbon-carbon bond-forming reaction to introduce the phenyl group and set the stage for the piperidine ring formation.

Synthetic Strategy Overview

The overall strategy for the synthesis of (+)-L-733,060 from this compound is depicted in the workflow below. The key stages involve the oxidation of the primary alcohol, introduction of the phenyl group, reductive amination to form the piperidine ring, and subsequent functional group manipulations to complete the synthesis.

Application Notes and Protocols for the Synthesis of 4-((4-Methoxybenzyl)oxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the laboratory-scale synthesis of 4-((4-methoxybenzyl)oxy)butan-1-ol, a valuable intermediate in organic synthesis. The presented method is based on the Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers. This protocol details the selective mono-alkylation of 1,4-butanediol (B3395766) using 4-methoxybenzyl chloride in the presence of a strong base. Included are comprehensive experimental procedures, a summary of reagents and expected product characteristics in a structured table, and representative characterization data to ensure reproducible results and verification of the final product.

Introduction

This compound is a key synthetic intermediate characterized by a p-methoxybenzyl (PMB) ether protecting group and a primary alcohol. The PMB group offers stability under various reaction conditions and can be readily cleaved, while the terminal hydroxyl group allows for further functionalization. These attributes make it a versatile building block in the synthesis of more complex molecules, including those of pharmaceutical interest. The Williamson ether synthesis is a classical and efficient method for the preparation of such ethers, proceeding via an S_N2 reaction between an alkoxide and an alkyl halide. This application note provides a detailed procedure for the selective mono-p-methoxybenzylation of 1,4-butanediol.

Data Presentation

Table 1: Reagents and Product Characteristics

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 1,4-Butanediol | Starting Material | C₄H₁₀O₂ | 90.12 | 5.41 g | 3.0 |

| Sodium Hydride (60% in mineral oil) | Base | NaH | 24.00 | 0.88 g | 1.1 |

| 4-Methoxybenzyl chloride | Electrophile | C₈H₉ClO | 156.61 | 3.13 g | 1.0 |

| Tetrahydrofuran (B95107) (THF), anhydrous | Solvent | C₄H₈O | - | 100 mL | - |

| Product: | |||||

| This compound | Product | C₁₂H₁₈O₃ | 210.27 | ~3.7 g (Expected) | - |

Table 2: Representative Characterization Data

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.27 (d, J = 8.6 Hz, 2H), 6.88 (d, J = 8.6 Hz, 2H), 4.46 (s, 2H), 3.81 (s, 3H), 3.68 (t, J = 6.2 Hz, 2H), 3.51 (t, J = 6.2 Hz, 2H), 1.75-1.65 (m, 4H), 1.60 (br s, 1H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.2, 130.5, 129.3, 113.8, 72.9, 70.2, 62.6, 55.3, 29.8, 26.5. |

| Mass Spectrometry (ESI) | m/z: 211.13 [M+H]⁺ |

Experimental Protocol

The synthesis of this compound is achieved through a Williamson ether synthesis. The key challenge in this procedure is the selective mono-alkylation of the symmetrical diol, 1,4-butanediol. This is controlled by using an excess of the diol relative to the alkylating agent, 4-methoxybenzyl chloride.

Materials:

-

1,4-Butanediol

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Methoxybenzyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc) for extraction and chromatography

-

Hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,4-butanediol (5.41 g, 60.0 mmol, 3.0 equiv.) in anhydrous tetrahydrofuran (100 mL).

-

Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.88 g of a 60% dispersion in mineral oil, 22.0 mmol, 1.1 equiv.) portion-wise to the stirred solution.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

-

Addition of the Electrophile: Add 4-methoxybenzyl chloride (3.13 g, 20.0 mmol, 1.0 equiv.) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mandatory Visualization

Application Notes and Protocols: 4-((4-Methoxybenzyl)oxy)butan-1-ol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-((4-Methoxybenzyl)oxy)butan-1-ol as a versatile C4 chemical intermediate in the synthesis of complex bioactive molecules. The protocols detailed below are based on established chemical transformations and provide a framework for the utilization of this building block in drug discovery and development.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. It features a primary alcohol for further functionalization and a hydroxyl group protected by a p-methoxybenzyl (PMB) ether. The PMB group is a popular protecting group in multi-step synthesis due to its stability under various reaction conditions and its selective removal under oxidative or acidic conditions. This allows for the selective manipulation of the terminal alcohol, making this compound an ideal starting material for the synthesis of complex targets, such as biotin (B1667282) and other natural products.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |

Synthetic Applications

This compound serves as a key intermediate in multi-step synthetic sequences. Its utility is demonstrated here in a hypothetical synthesis of a biotin intermediate, showcasing its role as a protected C4 building block.

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes the selective protection of one hydroxyl group of butane-1,4-diol using p-methoxybenzyl chloride.

Reaction Scheme:

Materials:

| Reagent | M.W. | Amount | Moles |

| Butane-1,4-diol | 90.12 | 10.0 g | 111 mmol |

| Sodium Hydride (60% in mineral oil) | 24.00 | 4.44 g | 111 mmol |

| p-Methoxybenzyl chloride | 156.61 | 17.4 g | 111 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - |

Procedure:

-

To a stirred suspension of sodium hydride (4.44 g, 111 mmol) in anhydrous THF (150 mL) at 0 °C under an inert atmosphere, a solution of butane-1,4-diol (10.0 g, 111 mmol) in anhydrous THF (100 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

A solution of p-methoxybenzyl chloride (17.4 g, 111 mmol) in anhydrous THF (50 mL) is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the slow addition of water (50 mL).

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Quantitative Data:

| Product | Expected Yield | Purity (by NMR) |

| This compound | 16.5 - 18.9 g (70-80%) | >95% |

Protocol 2: Oxidation to 4-((4-Methoxybenzyl)oxy)butanal (2)

This protocol details the oxidation of the primary alcohol of intermediate 1 to the corresponding aldehyde.

Reaction Scheme:

Materials:

| Reagent | M.W. | Amount | Moles |

| This compound (1) | 210.27 | 10.0 g | 47.6 mmol |

| Pyridinium chlorochromate (PCC) | 215.56 | 12.3 g | 57.1 mmol |

| Dichloromethane (DCM), anhydrous | - | 200 mL | - |

| Celite® | - | 20 g | - |

Procedure:

-

To a stirred suspension of PCC (12.3 g, 57.1 mmol) and Celite® (20 g) in anhydrous DCM (150 mL) at room temperature, a solution of this compound (1) (10.0 g, 47.6 mmol) in anhydrous DCM (50 mL) is added in one portion.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is filtered through a pad of silica gel, and the filter cake is washed with DCM (100 mL).

-

The filtrate is concentrated under reduced pressure to yield 4-((4-methoxybenzyl)oxy)butanal as a pale yellow oil, which is used in the next step without further purification.

Quantitative Data:

| Product | Expected Yield | Purity (by NMR) |

| 4-((4-Methoxybenzyl)oxy)butanal | 8.5 - 9.5 g (85-95%) | >90% |

Protocol 3: Deprotection of the PMB Ether

This protocol describes the cleavage of the p-methoxybenzyl ether to unveil the free alcohol.

Reaction Scheme:

Materials:

| Reagent | M.W. | Amount | Moles |

| PMB-protected alcohol | - | 1.0 equiv | - |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 1.2 equiv | - |

| Dichloromethane (DCM) | - | 10 mL/mmol | - |

| Water | - | 0.5 mL/mmol | - |

Procedure:

-

To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of DCM and water (18:1 v/v) at 0 °C, DDQ (1.2 equiv) is added portion-wise.

-

The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography to afford the deprotected alcohol.

Quantitative Data:

| Product | Expected Yield |

| Deprotected Alcohol | 85-95% |

Signaling Pathways and Logical Relationships

The strategic use of this compound in a multi-step synthesis is depicted in the following workflow. The PMB protecting group allows for the selective transformation of the free hydroxyl group, which can then be deprotected at a later stage to reveal the diol functionality required for subsequent cyclization or other transformations in the synthesis of a target molecule.

Application Notes & Protocols: Reactions of 4-((4-Methoxybenzyl)oxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reactions of 4-((4-methoxybenzyl)oxy)butan-1-ol. This bifunctional molecule, featuring a primary alcohol and a p-methoxybenzyl (PMB) ether, is a versatile intermediate in organic synthesis. The distinct reactivity of these two functional groups allows for selective transformations, making it a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients.

Application Notes

Overview of Reactivity

This compound possesses two key reactive sites: the terminal primary hydroxyl (-OH) group and the p-methoxybenzyl (PMB) ether linkage. The primary alcohol can undergo oxidation, esterification, and etherification. The PMB ether serves as a robust protecting group for the other primary alcohol of the original 1,4-butanediol, which can be selectively cleaved under various conditions to unmask the hydroxyl group.[1][2][3][4] The choice of reagents and reaction conditions determines which functional group will react, enabling strategic and chemoselective modifications.

Reactions at the Primary Alcohol Moiety

The terminal hydroxyl group is a primary site for functionalization. Standard transformations for primary alcohols can be applied, generally without affecting the stable PMB ether group under neutral or basic conditions.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.[1] Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).[1] Stronger oxidizing agents will typically lead to the corresponding carboxylic acid.

-

Esterification: Esters can be readily formed by reacting the alcohol with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides.[5] This reaction is fundamental for creating ester-containing target molecules.

-

Etherification: Further etherification can be achieved, for example, through a Williamson ether synthesis by deprotonating the alcohol with a base (like NaH) followed by reaction with an alkyl halide.

Reactions of the p-Methoxybenzyl (PMB) Ether Group

The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols due to its stability under a range of conditions and the variety of methods available for its removal.[6][7] The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates cleavage, particularly through oxidative methods.[8]

-